molecular formula C21H24Cl2N2O8 B1681875 Tafamidis meglumine CAS No. 951395-08-7

Tafamidis meglumine

Cat. No. B1681875
CAS RN: 951395-08-7
M. Wt: 503.3 g/mol
InChI Key: DQJDBUPLRMRBAB-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tafamidis meglumine, sold under the brand names Vyndaqel and Vyndamax, is a medication used to delay disease progression in adults with certain forms of transthyretin amyloidosis . It can be used to treat both hereditary forms, familial amyloid cardiomyopathy and familial amyloid polyneuropathy, as well as wild-type transthyretin amyloidosis . It works by stabilizing the quaternary structure of the protein transthyretin .


Synthesis Analysis

A convenient and efficient route for the preparation of Tafamidis has been developed in 91% total yield over four steps starting from 4-amino-3-hydroxybenzoic acid . The proposed synthetic route is free of using chromatographic purification, metal catalyst, and hazardous reagents, while having potential for large-scale synthesis .


Molecular Structure Analysis

This compound has a molecular formula of C21H24Cl2N2O8 . The free acid (CAS no. 594839-88-0) is reported to crystallize as distinct (polymorphic) crystal forms . Both crystal phases are monoclinic and contain substantially flat and π-π stacked Tafamidis molecules, arranged as centrosymmetric dimers by strong O-H···O bonds .


Chemical Reactions Analysis

In an interim analysis of a postmarketing surveillance study, five patients developed adverse drug reactions including pneumonia, bacteraemia, malignant melanoma, pancreatic carcinoma, haematuria, and exacerbation of hereditary neuropathic amyloidosis during treatment with tafamidis-meglumine .


Physical And Chemical Properties Analysis

Tafamidis, chemical formula C14H7Cl2NO3, is a drug used to delay disease progression in adults suffering from transthyretin amyloidosis, and is marketed worldwide under different tradenames as a free acid or in the form of its meglumine salt . The free acid is reported to crystallize as distinct (polymorphic) crystal forms .

Scientific Research Applications

Stabilizing Transthyretin in Familial Amyloid Polyneuropathies

Tafamidis meglumine acts by stabilizing the transthyretin (TTR) tetramer, similar to the natural hormone T4. It prevents TTR amyloid fibril formation, offering an alternative to liver transplantation in treating TTR familial amyloid polyneuropathies (TTR-FAP) (Nencetti, Rossello, & Orlandini, 2013).

Treatment of Hereditary Transthyretin Amyloid Cardiomyopathy

This compound has shown potential in slowing the progression of peripheral neurological impairment in hereditary transthyretin amyloidosis (ATTR). However, its efficacy against ATTR-related cardiac amyloidosis is less clear, as demonstrated in a case report (Fujita et al., 2017).

Monitoring Treatment Response in Amyloid Cardiomyopathy

In a case report, cardiac magnetic resonance imaging was used to monitor the response to tafamidis treatment in TTR amyloid cardiomyopathy. It suggested that tafamidis might be effective in suppressing cardiac progression in TTR amyloid cardiomyopathy with Val30Met mutation (Shintani et al., 2018).

Bioequivalence Studies

A study demonstrated the bioequivalence of tafamidis 61‐mg free acid capsules and this compound 4 × 20‐mg capsules. Both formulations had acceptable safety/tolerability profiles in healthy volunteers (Lockwood et al., 2020).

Effects on Non-Val30Met Transthyretin Amyloidosis

A study evaluated the effects of tafamidis on transthyretin stabilization and clinical outcomes in patients with non-Val30Met TTR amyloidosis. The findings suggest that tafamidis effectively stabilized TTR associated with several non-Val30Met variants (Merlini et al., 2013).

Long-Term Survival in Transthyretin Amyloid Cardiomyopathy

A study reported on the long-term efficacy of tafamidis from an ongoing extension to the pivotal ATTR-ACT clinical trial, showing that patients treated with tafamidis had substantially better survival than those first treated with placebo (Elliott et al., 2020).

Delay of Neurologic Progression in Hereditary Amyloid Polyneuropathy

A study showed that early intervention with tafamidis provided a long-term delay of neurologic progression in transthyretin hereditary amyloid polyneuropathy (ATTR-FAP), confirming the benefits of early intervention (Waddington Cruz et al., 2016).

Structural Characterization of Tafamidis Polymorphs

Research on the thermal and structural characterization of two crystalline polymorphs of Tafamidis free acid provided insights into the structural models, promoting the usage of quantitative phase analyses in drug and polymorphic mixtures (Masciocchi et al., 2022).

Safety and Efficacy in Japanese Patients

A study evaluated the safety and efficacy of tafamidis in Japanese patients with ATTR-FAP, demonstrating that it stabilized TTR, was safe and well-tolerated, and effective in slowing neurologic progression (Ando et al., 2016).

Mechanism of Action and Clinical Application

This compound is a non-NSAID benzoxazole derivative that binds with high affinity and selectivity to TTR, stabilizing its tetramer and slowing amyloidogenesis. It is approved to slow the progression of peripheral neurologic impairment in TTR familial amyloid polyneuropathy, with evidence showing it slows neurologic deterioration and preserves nutritional status and quality of life in patients (Coelho et al., 2016).

Mechanism of Action

Target of Action

Tafamidis meglumine, also known as Vyndaqel, primarily targets Transthyretin (TTR) . TTR is a transport protein that carries thyroxine and retinol-binding protein in the blood . It exists as a tetramer, and its destabilization leads to the formation of amyloid fibrils, which are implicated in various forms of amyloidosis .

Mode of Action

This compound acts as a selective stabilizer of TTR . It binds to TTR at the thyroxine binding sites, stabilizing the tetramer and slowing its dissociation into monomers . This stabilization reduces the availability of monomers for amyloidogenesis, the process of forming amyloid fibrils .

Biochemical Pathways

The stabilization of TTR tetramers by this compound impacts the biochemical pathway of amyloidogenesis. By preventing the dissociation of TTR tetramers into monomers, this compound slows the formation and misfolding of monomers, which are the precursors to amyloid fibrils . This action disrupts the amyloidogenic process, reducing the formation of amyloid fibrils that can aggregate and disrupt tissue function .

Pharmacokinetics

This compound exhibits favorable pharmacokinetic properties. It reaches a peak concentration (Cmax) of 1430.93ng/mL within 1.75 hours when fasted and 4 hours when fed . The apparent volume of distribution at steady state is 18.5L . It is primarily metabolized through glucuronidation and excreted in bile . Tafamidis is >99% protein-bound in plasma, mostly to TTR .

Result of Action

The primary result of this compound’s action is the stabilization of TTR tetramers, which reduces the availability of monomers for amyloidogenesis . This action slows the formation of amyloid fibrils, which can disrupt tissue function and lead to various forms of amyloidosis . This compound is indicated to treat cardiomyopathy of wild type or hereditary transthyretin-mediated amyloidosis in adults .

Safety and Hazards

Tafamidis may cause fetal harm when administered to a pregnant woman . Women taking Vyndaqel or Vyndamax should discuss pregnancy planning and prevention with their health care professional . Tafamidis was generally well tolerated in patients with ATTR-CM and, with a safety profile similar to that of placebo, tafamidis is suitable for long-term use .

Future Directions

Tafamidis has been approved for use in the treatment of adults with ATTR-CM in several countries . Given that treatment for this condition has in the past been largely limited to symptom management, tafamidis constitutes a valuable disease-modifying therapy for patients with ATTR-CM .

properties

IUPAC Name

2-(3,5-dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7Cl2NO3.C7H17NO5/c15-9-3-8(4-10(16)6-9)13-17-11-2-1-7(14(18)19)5-12(11)20-13;1-8-2-4(10)6(12)7(13)5(11)3-9/h1-6H,(H,18,19);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQJDBUPLRMRBAB-WZTVWXICSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(C(C(C(CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O.C1=CC2=C(C=C1C(=O)O)OC(=N2)C3=CC(=CC(=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl2N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50915094
Record name 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

503.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Fx-1006A is a first-in-class, disease-modifying compound that is designed to inhibit the formation of amyloid deposits by preventing the misfolding and deposition of the transthyretin protein (TTR), which is associated with amyloidosis.
Record name Fx-1006A
Source DrugBank
URL https://www.drugbank.ca/drugs/DB05352
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

951395-08-7
Record name Tafamidis meglumine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=951395-08-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tafamidis meglumine [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0951395087
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,5-Dichlorophenyl)-1,3-benzoxazole-6-carboxylic acid--1-deoxy-1-(methylamino)hexitol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50915094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentaol 2-(3,5-dichlorophenyl)benzo[d]oxazole-6-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TAFAMIDIS MEGLUMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZU7CF08A1A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tafamidis meglumine
Reactant of Route 2
Reactant of Route 2
Tafamidis meglumine
Reactant of Route 3
Reactant of Route 3
Tafamidis meglumine
Reactant of Route 4
Reactant of Route 4
Tafamidis meglumine
Reactant of Route 5
Reactant of Route 5
Tafamidis meglumine
Reactant of Route 6
Reactant of Route 6
Tafamidis meglumine

Q & A

Q1: What is the mechanism of action of Tafamidis meglumine?

A1: this compound is a small molecule that selectively binds to transthyretin (TTR) [, , , ]. It acts as a kinetic stabilizer, binding to the thyroxine-binding sites of the TTR tetramer and inhibiting its dissociation into monomers []. This dissociation is the rate-limiting step in the amyloidogenic process, where misfolded TTR monomers aggregate to form amyloid fibrils [, ]. By stabilizing the tetrameric form, this compound prevents amyloid fibril formation and subsequent deposition in tissues and organs [].

Q2: How does this compound's mechanism differ from other potential therapies for TTR amyloidosis?

A2: While this compound focuses on stabilizing the native TTR tetramer, other therapeutic approaches target different stages of the amyloidogenic cascade. These include:

  • Gene silencing therapies: These aim to reduce the production of TTR, both wild-type and variant, thereby lowering the overall concentration of amyloidogenic protein [, ]. Patisiran and Inotersen are examples of such therapies [, ].
  • Amyloid fibril disruptors: These agents aim to break down existing amyloid deposits. Although promising, this approach is still in development [].

Q3: What is the significance of this compound binding to the thyroxine-binding sites of TTR?

A3: TTR normally functions as a transporter for thyroxine (T4) and retinol-binding protein []. This compound's binding to the T4 binding sites is significant for two reasons:

  • Specificity: The binding is highly specific, ensuring minimal off-target effects and interactions with other proteins or pathways [, ].
  • Stabilization: Binding to these sites stabilizes the weaker dimer-dimer interface of the TTR tetramer, which is crucial for preventing dissociation into amyloidogenic monomers [, ].

Q4: Does this compound stabilize all TTR variants equally?

A4: While this compound effectively stabilizes wild-type TTR and many amyloidogenic variants, the degree of stabilization can vary depending on the specific mutation []. Some mutations result in TTR variants that are inherently less stable, potentially impacting the efficacy of this compound [].

Q5: What is the molecular formula and weight of this compound?

A5: Please refer to publicly available drug information resources for this information.

Q6: Is there spectroscopic data available for this compound?

A6: Spectroscopic data is essential for compound characterization. Refer to publicly available resources or the drug manufacturer for this information.

Q7: How does the structure of this compound relate to its activity?

A7: Specific structural features of this compound are responsible for its high affinity and selectivity for the TTR tetramer. Understanding the structure-activity relationship (SAR) is crucial for designing more potent and effective TTR stabilizers. Detailed SAR studies would provide valuable insights into the key pharmacophores and their contribution to binding affinity and stabilization [].

Q8: What is known about the stability of this compound under various conditions?

A8: Stability data under various storage conditions (temperature, humidity, light) is crucial for drug development and formulation. Please refer to the drug manufacturer’s information for detailed stability profiles.

Q9: What formulation strategies have been explored to enhance the stability, solubility, or bioavailability of this compound?

A9: this compound was initially available as 20mg capsules []. To enhance patient convenience, a new formulation, Tafamidis free acid 61mg capsules, was developed and shown to be bioequivalent to the 80mg dose of this compound [, ]. This highlights the ongoing research to improve drug delivery and patient compliance.

Q10: What is the pharmacokinetic profile of this compound?

A10: Pharmacokinetic studies provide information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in the body. This data is essential for determining appropriate dosage regimens. Detailed information can be found in the drug label and relevant publications [].

Q11: What is the relationship between this compound plasma concentration and its pharmacodynamic effects?

A11: Research has shown a direct relationship between this compound binding site occupancy on TTR and its stabilizing effect []. Higher this compound concentrations lead to greater TTR stabilization and subsequently impact disease progression markers like NT-proBNP levels, Kansas City Cardiomyopathy Questionnaire scores, and six-minute walk test distance [].

Q12: What preclinical models have been used to study this compound's efficacy?

A12: Preclinical studies utilizing cell-based assays and animal models of ATTR amyloidosis are essential for evaluating drug efficacy before human trials []. The specific models used, the methodology, and the key findings would be valuable information for researchers.

Q13: What are the key clinical trial findings supporting this compound’s efficacy in treating ATTR amyloidosis?

A13: The pivotal Tafamidis in Transthyretin Cardiomyopathy Clinical Trial (ATTR-ACT) demonstrated the efficacy of Tafamidis in treating ATTR-CM [, , , , , ]. Tafamidis significantly reduced all-cause mortality, cardiovascular-related hospitalizations, and functional decline compared to placebo [, , ]. Furthermore, the long-term extension (LTE) study provided valuable insights into the long-term benefits of Tafamidis treatment [, , ]. It showcased a sustained delay in neurological progression and preservation of nutritional status in patients treated with Tafamidis for up to 5.5 years [].

Q14: What is the safety profile of this compound?

A14: While this compound is generally well-tolerated, it’s essential to consult the drug label and relevant research for a comprehensive safety profile. This information is crucial for understanding potential adverse effects and drug interactions.

Q15: Have there been any studies investigating targeted delivery of this compound to specific tissues affected by ATTR amyloidosis?

A15: Targeted drug delivery systems aim to increase drug concentration at the site of action while minimizing systemic exposure and potential side effects []. Research focusing on targeted delivery of this compound, especially to cardiac tissue, would be of great interest.

Q16: Are there specific biomarkers that can be used to monitor this compound treatment response or predict treatment efficacy?

A16: Biomarkers are essential tools for diagnosis, prognosis, and monitoring treatment response []. While the current research utilizes markers like NT-proBNP levels, KCCQ scores, and 6MWT distance, further research is needed to identify more sensitive and specific biomarkers for ATTR-CM.

Q17: Is there potential for developing resistance to this compound, and are there any known cross-resistances with other compounds?

A17: While the current research doesn't highlight specific instances of Tafamidis resistance, investigating the possibility of emerging resistance mechanisms is crucial for long-term treatment strategies []. Understanding potential cross-resistances with other TTR stabilizers or alternative therapies is also essential.

Q18: What are the limitations of the current analytical methods used to characterize and quantify this compound, and are there any emerging techniques that could improve upon these limitations?

A18: Analytical techniques are vital for characterizing, quantifying, and monitoring this compound [, ]. Research focusing on developing more sensitive, specific, and robust analytical methods is always valuable.

Q19: What is the environmental impact of this compound production and disposal, and are there any sustainable practices or alternatives being explored?

A19: Evaluating the environmental impact of pharmaceuticals is crucial for sustainable drug development []. Research focusing on green chemistry approaches to this compound synthesis, eco-friendly formulations, and responsible waste management strategies would be beneficial.

Q20: What are the key historical milestones and future directions in the research and development of this compound and other therapies for ATTR amyloidosis?

A20: Understanding the historical context, key discoveries, and challenges faced in developing this compound provides valuable insights for future research []. Exploring emerging therapies like gene editing, RNA interference, and small molecule disruptors of amyloid fibrils holds promise for more effective treatments for ATTR amyloidosis [, , ].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.